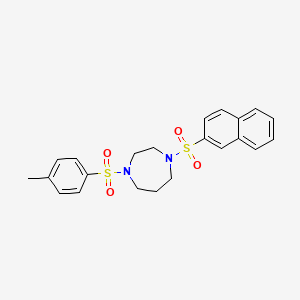
1-(4-Methylphenyl)sulfonyl-4-(2-naphthalenylsulfonyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)sulfonyl-4-(2-naphthalenylsulfonyl)-1,4-diazepane is a member of naphthalenes and a sulfonic acid derivative.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
- A study by Banfi et al. (2007) discusses a method for synthesizing diazepane systems, including those similar to 1-(4-Methylphenyl)sulfonyl-4-(2-naphthalenylsulfonyl)-1,4-diazepane, through a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).
- Cruz Cruz et al. (2009) explored the addition of diazo compounds to enantiopure sulfinyl and sulfonyl derivatives, leading to the synthesis of cyclopropanes, which could be related to the chemical structure of the compound (Cruz Cruz, Yuste, Martín, Tito, & García Ruano, 2009).
Biological and Pharmacological Research
- Ohkubo, Nakahata, and Ohizumi (1996) examined the effects of compounds structurally related to 1-(4-Methylphenyl)sulfonyl-4-(2-naphthalenylsulfonyl)-1,4-diazepane, such as ML-7, on thromboxane A2 receptor-mediated signal transduction in rabbit platelets, suggesting potential applications in studying platelet aggregation and related mechanisms (Ohkubo, Nakahata, & Ohizumi, 1996).
- In a study by Tanaka et al. (2007), a series of 1,4-diazepane-2,5-diones, structurally related to the compound of interest, were synthesized and evaluated as human chymase inhibitors, indicating potential therapeutic applications in diseases involving chymase activity (Tanaka, Muto, Maruoka, Imajo, Fukami, Tomimori, Fukuda, & Nakatsuka, 2007).
Material Science Applications
- Ebara, Shibasaki, and Ueda (2002) developed a photosensitive poly(benzoxazole) precursor incorporating a compound structurally similar to 1-(4-Methylphenyl)sulfonyl-4-(2-naphthalenylsulfonyl)-1,4-diazepane, highlighting potential applications in photolithography and material science (Ebara, Shibasaki, & Ueda, 2002).
- Zhu et al. (2012) investigated the incorporation of diazonaphthoquinone derivatives, similar to the compound , into layered double hydroxides to improve thermal stability and light fastness, suggesting applications in dye stabilization and material processing (Zhu, Wang, Tang, Feng, & Li, 2012).
Eigenschaften
Produktname |
1-(4-Methylphenyl)sulfonyl-4-(2-naphthalenylsulfonyl)-1,4-diazepane |
|---|---|
Molekularformel |
C22H24N2O4S2 |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-4-naphthalen-2-ylsulfonyl-1,4-diazepane |
InChI |
InChI=1S/C22H24N2O4S2/c1-18-7-10-21(11-8-18)29(25,26)23-13-4-14-24(16-15-23)30(27,28)22-12-9-19-5-2-3-6-20(19)17-22/h2-3,5-12,17H,4,13-16H2,1H3 |
InChI-Schlüssel |
MCSWAMRQUGVYPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



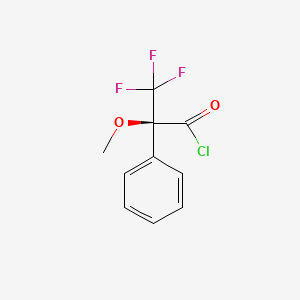
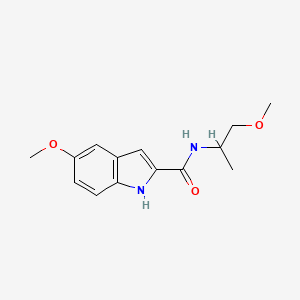
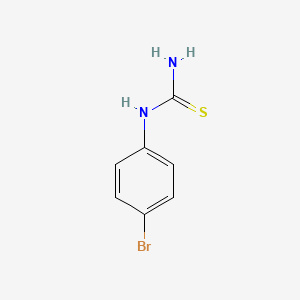
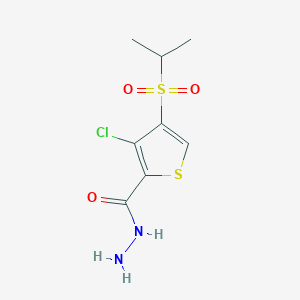
![1-(3,5-Dichlorophenyl)-3-[2-(2-furanylmethylthio)ethyl]urea](/img/structure/B1224851.png)
![2-[[Sulfanylidene-[[2,2,2-trichloro-1-[(1-oxo-2-phenoxyethyl)amino]ethyl]amino]methyl]amino]benzoic acid](/img/structure/B1224852.png)
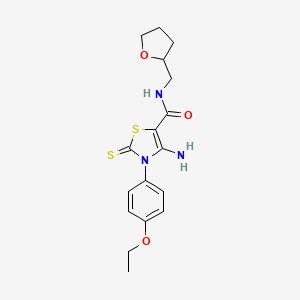
![1-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methoxy]-3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-propanol](/img/structure/B1224855.png)
![3-[[1-Oxo-2-[(4,6,9-trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethyl]amino]benzoic acid](/img/structure/B1224857.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B1224859.png)
![2-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B1224860.png)
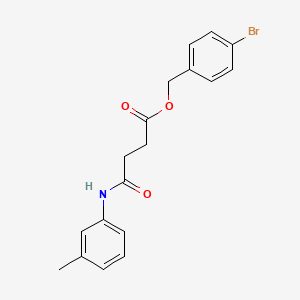
![N-[(3Z)-3-[2-(benzylamino)-1-cyano-2-oxoethylidene]isoindol-1-yl]furan-2-carboxamide](/img/structure/B1224865.png)
![2-Benzamido-4,5-dihydrobenzo[g][1]benzothiole-3-carboxamide](/img/structure/B1224866.png)